(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide
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Overview
Description
(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide is a synthetic compound known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 2,6-dimethylphenyl group and an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 2,6-Dimethylphenyl Group: The piperidine ring is then substituted with a 2,6-dimethylphenyl group through a nucleophilic substitution reaction.
Introduction of the Isopropyl Group:
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Used in the development of pharmaceutical agents due to its potential therapeutic properties.
Biological Studies: Employed in studies to understand its effects on biological systems and its interaction with various biomolecules.
Industrial Applications: Utilized in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various physiological effects. The pathways involved include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
(2S)-N-(2,6-dimethylphenyl)-1-(propan-2-yl)piperidine-2-carboxamide can be compared with similar compounds such as:
N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2R)-: The (2R)-isomer has different stereochemistry, leading to variations in its biological activity.
N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide: Without the (2S)- or (2R)- designation, this compound may have a mixture of stereoisomers, affecting its overall properties.
The uniqueness of this compound lies in its specific stereochemistry, which influences its interaction with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
(2S)-N-(2,6-dimethylphenyl)-1-propan-2-ylpiperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/t15-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKZMUOUUWXTAZ-HNNXBMFYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@@H]2CCCCN2C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265120-58-9 |
Source
|
Record name | N-(2,6-Dimethylphenyl)-1-(1-methylethyl)piperidine-2-carboxamide, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265120589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-DIMETHYLPHENYL)-1-(1-METHYLETHYL)PIPERIDINE-2-CARBOXAMIDE, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W501U9BNWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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